1-Phenylpyrazole
Overview
Description
1-Phenylpyrazole undergoes cyclometallation with rhodium trichloride to yield rac-di(μ -chloro)tetrakis[2-(pyrazol-1-yl)phenyl-C1,N2′ ]dirhodium. The activation of the C-H bond of this compound autocatalyzed by the co-product HOAc was studied.
This compound is a member of the class of pyrazoles that is 1H-pyrazole substituted by a phenyl group at position 1. It is a member of pyrazoles and a member of benzenes. It derives from a hydride of a 1H-pyrazole.
Scientific Research Applications
Spectroscopic Studies : 1-Phenylpyrazole and its derivatives have been examined through ultraviolet, nuclear magnetic resonance, and infrared spectroscopy. This research contributes to understanding the steric effects of substituents and protonation in acidic media on 1-Phenylpyrazoles (Finar & Rackham, 1968).
Xanthine Oxidase Inhibitors : A series of 1-Phenylpyrazoles was evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This has implications in developing treatments for conditions like gout (Ishibuchi et al., 2001).
Phototransposition Chemistry : The photophysical and photochemical properties of this compound have been investigated, providing insights into the compound's behavior under light exposure (Pavlik et al., 1993).
Anti-HIV Agents : Phenylpyrazole derivatives have been explored for their potential as novel anti-HIV agents, showing promising results in structure-activity relationship studies (Mizuhara et al., 2013).
Synthesis Inspired by Fipronil : Novel isoxazole and isoxazoline heterocycles were synthesized, inspired by the structure of the commercially used phenylpyrazole, fipronil. These compounds are important in the context of noncompetitive inhibition of the GABA-gated chloride channel (Miller et al., 2015).
Neuromuscular Effects of Pesticides : Phenylpyrazoles, a class of chemicals with insecticidal properties, have been studied for their effects on neuromuscular transmission and acetylcholine responses (Klis et al., 1991).
Cytotoxicity in Insecticides : The cytotoxic effects of phenylpyrazole insecticides on human epithelial cells have been investigated, particularly in the context of cellular energy supply (Vidau et al., 2009).
Insecticidal Activity : Novel phenylpyrazole derivatives have been synthesized and tested for their insecticidal activity against various insects, demonstrating broad-spectrum efficacy (Zhao et al., 2019).
ROCK Inhibitor for in vivo Studies : Research has led to the identification of a dual ROCK1 and ROCK2 inhibitor based on phenylpyrazole amides, which showed favorable pharmacokinetic profiles for in vivo studies (Hu et al., 2020).
Corrosion Inhibition : Bipyrazolic type organic compounds, including this compound derivatives, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media (Chetouani et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-Phenylpyrazole are the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, and their disruption leads to the insect’s demise .
Mode of Action
this compound functions by blocking these glutamate-activated chloride channels . This blockage disrupts the normal functioning of the insect’s nervous system, leading to hyperexcitation of their nerves and muscles .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to the transmission of signals in the nervous system of insects . By blocking the glutamate-activated chloride channels, it disrupts the normal flow of signals, leading to the overstimulation of the insect’s nervous system .
Pharmacokinetics
It is known that the compound undergoes biotransformation, with oxidation, reduction, photolysis, and hydrolysis playing key roles in its degradation .
Result of Action
The result of this compound’s action is the hyperexcitation of the insect’s nervous system, leading to paralysis and death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its residues in the environment can be toxic to non-target organisms such as aquatic animals, crustaceans, bees, termites, rabbits, lizards, and even humans . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.
Safety and Hazards
Future Directions
Due to the biological and medicinal properties of pyrazoles, including 1-Phenylpyrazole, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . Future research directions may include addressing the unique toxicology of these chemicals, including their non-lethal, indirect effects, and synergistic effects with other compounds .
Biochemical Analysis
Biochemical Properties
1-Phenylpyrazole exhibits a widespread spectrum of biological properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant action against both gram-positive and gram-negative bacteria
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It functions by blocking glutamate-activated chloride channels in insects . It also has the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .
Molecular Mechanism
The molecular mechanism of this compound involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The acute oral LD50 of fipronil, a phenylpyrazole insecticide, is 97 mg/kg in rats and 95 mg/kg in mice . In a chronic study in dogs, fipronil at 2 mg/kg/d caused clinical signs of neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Properties
IUPAC Name |
1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITMXBRCQWOZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150108 | |
Record name | 1-Phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-00-7 | |
Record name | 1-Phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Phenylpyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD5GA7KV5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.